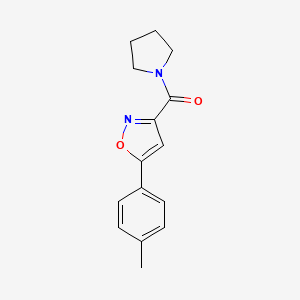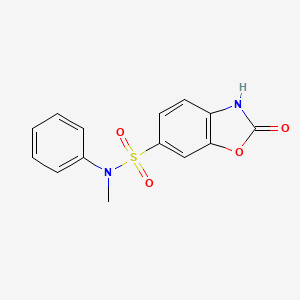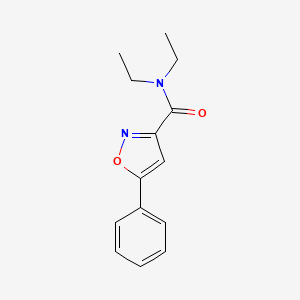
5-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole
説明
5-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole, commonly known as MPX, is a chemical compound that has been studied for its potential therapeutic applications. MPX belongs to the class of isoxazole derivatives, which are known to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of MPX is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroscience, MPX has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer research, MPX has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In infectious diseases, MPX has been shown to disrupt the membrane integrity of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
MPX has been shown to have various biochemical and physiological effects in the body. In neuroscience, MPX has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection. In cancer research, MPX has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to tumor suppression. In infectious diseases, MPX has been shown to have antimicrobial properties against both bacteria and viruses, leading to their death.
実験室実験の利点と制限
MPX has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MPX also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on MPX, including its potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPX and its potential side effects. Furthermore, the development of novel derivatives of MPX may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, MPX is a chemical compound that has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. The synthesis method of MPX involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of pyrrolidine and sodium ethoxide. The mechanism of action of MPX involves the modulation of various signaling pathways in the body, leading to its various biochemical and physiological effects. MPX has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on MPX, including its potential therapeutic applications in other fields and the development of novel derivatives.
科学的研究の応用
MPX has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, MPX has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, MPX has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, MPX has been shown to have antimicrobial properties against both bacteria and viruses.
特性
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-4-6-12(7-5-11)14-10-13(16-19-14)15(18)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFPGUJMZLUIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3566229.png)
![2-(2-methoxyphenoxy)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B3566233.png)
![N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566240.png)
![N-(4-{[2-(3-ethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566257.png)
![2-[(3,4-dichlorobenzyl)thio]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B3566260.png)
![3-(2-fluorophenyl)-2-[(4-quinazolinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3566265.png)
![3,3'-(1,2-ethanediyl)bis(5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3566271.png)
![1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B3566279.png)

![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3566283.png)


![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B3566310.png)
